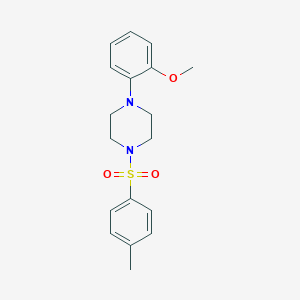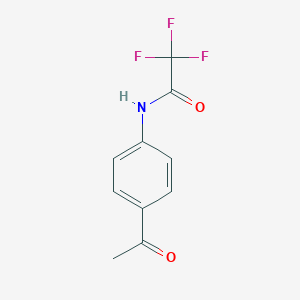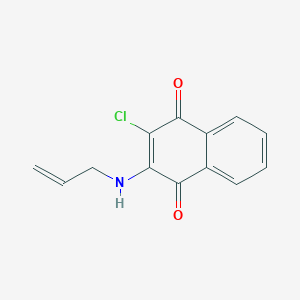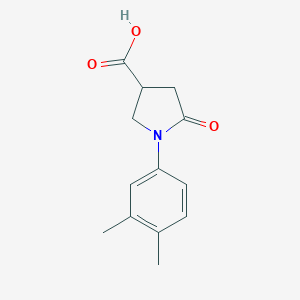
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine, also known as MTSET, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have a variety of effects on the biochemical and physiological processes of living organisms. In
Wirkmechanismus
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine acts by covalently modifying cysteine residues in proteins. This modification can alter the function of the protein, leading to changes in its activity or localization. The exact mechanism of action of 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine is not fully understood, but it is thought to involve the formation of a disulfide bond between the compound and the protein.
Biochemische Und Physiologische Effekte
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has been shown to have a variety of biochemical and physiological effects, depending on the protein being modified. For example, it has been shown to inhibit the activity of ion channels, leading to changes in cellular excitability. It has also been shown to modify the function of transporters, leading to changes in neurotransmitter uptake and release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine in lab experiments is its high potency and specificity for cysteine residues. This allows researchers to selectively modify the function of specific proteins, without affecting other cellular processes. However, one limitation of using 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine. One area of interest is the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Another area of interest is the identification of new proteins that can be modified by 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine, which could provide new insights into their roles in cellular processes. Additionally, the use of 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine in combination with other chemical compounds could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine can be synthesized using a variety of methods, including the reaction of p-toluenesulfonyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has been used in a wide range of scientific research applications, including the study of ion channels, enzymes, and membrane proteins. It has been shown to be a useful tool for modifying the function of these proteins, allowing researchers to investigate their roles in cellular processes. 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has also been used in the study of neurotransmitter transporters, where it has been shown to be a potent inhibitor of these proteins.
Eigenschaften
CAS-Nummer |
83863-44-9 |
|---|---|
Produktname |
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine |
Molekularformel |
C18H22N2O3S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H22N2O3S/c1-15-7-9-16(10-8-15)24(21,22)20-13-11-19(12-14-20)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
LGBHNNGNTSGBAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Andere CAS-Nummern |
83863-44-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)



![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)